N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
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Description
N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Biological Activity
A variety of spiro[benzo[h]quinazoline] derivatives, closely related to the compound , have been synthesized and studied for their biological activities. For instance, compounds with anti-monoamine-oxidase and anticonvulsant activities have been developed. The synthesis involves reacting specific precursors with various alkyl(benzyl)halides, producing a series of benzo[h]quinazolines with distinct biological properties (Grigoryan et al., 2017). Similarly, derivatives synthesized by reacting ethyl 4′-amino-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carboxylate with primary amines have shown antitumor and antimonoamineoxidase activity (Markosyan et al., 2020).
Pharmaceutical Chemistry and Molecular Docking
The derivatives of spiro[benzo[h]quinazoline] have been subjected to molecular docking studies to evaluate their fit in the binding sites of target proteins, showing potential as effective PARP-1 inhibitors. The synthesis of these derivatives begins with compounds like Spiro [2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one, indicating their significance in pharmaceutical chemistry and molecular modeling (Amin et al., 2013).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-2-17-10-4-6-12-19(17)24-21(27)16-28-22-18-11-5-7-13-20(18)25-23(26-22)14-8-3-9-15-23/h4-7,10-13,25H,2-3,8-9,14-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWQZCNZTKOKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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